Stereochemical Differentiation: Trans Isomer Configuration Defines Distinct Binding Geometry
IRAK inhibitor 4 (trans) is specifically defined by its trans stereochemistry at the cyclohexane ring, as indicated by the [C@@H]6CC[C@@H](O)CC6 canonical SMILES string, which distinguishes it from the cis isomer and other achiral IRAK4 inhibitors . The trans configuration orients the hydroxyl and the indazole substituents in a diequatorial arrangement, which may alter hydrogen-bonding interactions with the ATP-binding pocket hinge region, gatekeeper residue, or DFG motif compared to the cis configuration where one substituent occupies an axial position. This stereochemical distinction is not present in comparator compounds such as AS-2444697 (achiral), BMS-986126 (achiral), or BIO-8169 (achiral), which lack stereocenters entirely [1]. While direct X-ray co-crystal structures of IRAK inhibitor 4 (trans) with IRAK4 are not publicly available, analogous stereochemical influences on kinase inhibitor binding have been demonstrated for other chiral kinase inhibitors, where trans versus cis stereochemistry alters inhibitor potency by up to 10-fold [2].
| Evidence Dimension | Stereochemical configuration and binding geometry |
|---|---|
| Target Compound Data | Trans stereoisomer with [C@@H]6CC[C@@H](O)CC6 moiety; two defined chiral centers |
| Comparator Or Baseline | AS-2444697: 0 chiral centers; BMS-986126: 0 chiral centers; BIO-8169: 0 chiral centers |
| Quantified Difference | Stereochemically defined vs. achiral; potential for stereospecific binding interactions |
| Conditions | Structural comparison based on canonical SMILES and chemical structure; binding implications inferred from class-level SAR principles |
Why This Matters
Stereochemistry can influence kinase selectivity, cellular permeability, and metabolic stability; substitution with an achiral analog or the cis isomer without explicit comparative data introduces uncontrolled experimental variables.
- [1] Pfaffenbach M, et al. Discovery of BIO-8169. J Med Chem. 2024;67(10):8383-8395. Canonical SMILES: CC(C)OC1=NC2=NC(C34COC(C3)(C)C4)=CN2C=C1C(NC5=CC=CN(C6CC6)C5=O)=O. View Source
- [2] Lee MR, et al. Structural determinants of stereospecificity in kinase inhibitor binding. J Med Chem. 2018;61(16):6945-6963. View Source
